5-Fluoro-1-methyl-1H-imidazole
CAS No.: 66787-68-6
Cat. No.: VC18700234
Molecular Formula: C4H5FN2
Molecular Weight: 100.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66787-68-6 |
|---|---|
| Molecular Formula | C4H5FN2 |
| Molecular Weight | 100.09 g/mol |
| IUPAC Name | 5-fluoro-1-methylimidazole |
| Standard InChI | InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 |
| Standard InChI Key | MRLNBBIXIAJXHE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1F |
Introduction
Structural Features and Physicochemical Properties
Molecular Architecture
The compound consists of an imidazole core () substituted with a fluorine atom at position 5 and a methyl group at position 1 (Figure 1). The fluorine atom introduces electronegativity, enhancing dipole interactions, while the methyl group contributes hydrophobicity.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 100.09 g/mol |
| CAS Number | 66787-68-6 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | High in polar solvents (e.g., DMSO, water) |
| Log P (Predicted) | 0.89 (moderate lipophilicity) |
The fluorine substitution at position 5 significantly alters electronic distribution, increasing reactivity toward electrophilic substitution .
Synthetic Routes
Laboratory-Scale Synthesis
While direct synthesis protocols for 5-fluoro-1-methyl-1H-imidazole are sparingly documented, analogous methods for fluorinated imidazoles suggest two primary approaches:
-
Cyclization of Fluorinated Precursors:
-
Direct Fluorination:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 65–70 | ≥95 | Scalable, fewer byproducts |
| Direct Fluorination | 50–55 | 90 | Faster, single-step |
Pharmacological Applications
Antimicrobial Activity
Fluorinated imidazoles exhibit enhanced antimicrobial potency due to fluorine’s electronegativity, which improves membrane permeability. In vitro studies on analogs demonstrate:
Table 3: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 5-Fluoro-1-methyl-1H-imidazole (predicted) | 25–30 | 15–20 |
| Non-fluorinated analog | 50–60 | 40–50 |
These values suggest a 2-fold increase in potency compared to non-fluorinated derivatives .
Future Perspectives
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
Industrial Applications
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